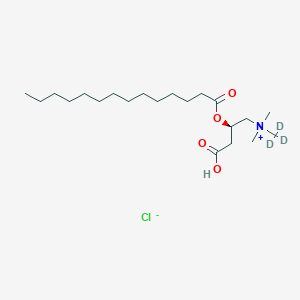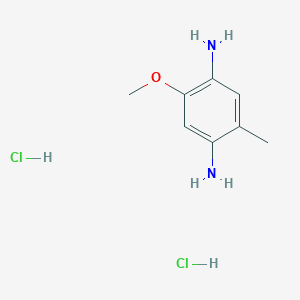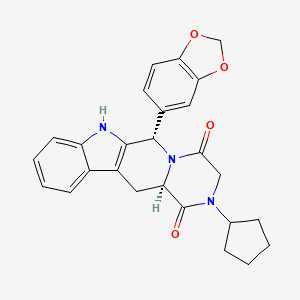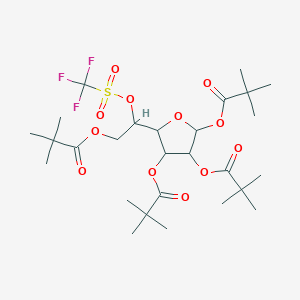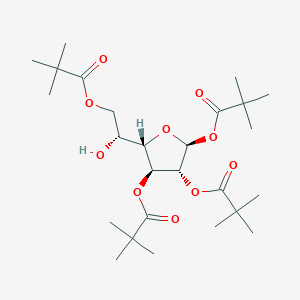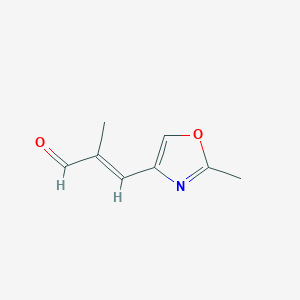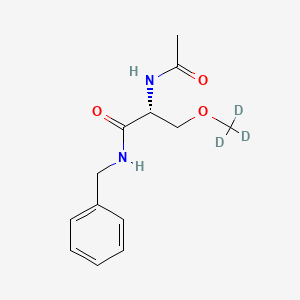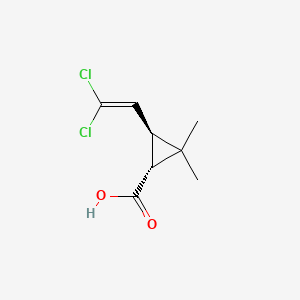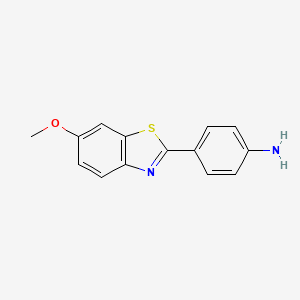
2-(4-Aminophényl)-6-méthoxybenzothiazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
6-MEO-BTA-0 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
- Primary Targets : The exact primary targets of 4-APMBT are not explicitly mentioned in the available literature. However, it is known to exhibit potent antibacterial activity against both Gram-positive and Gram-negative strains .
- Intracellular Action : Additionally, 4-APMBT may have intracellular effects, possibly affecting DNA binding or other cellular processes .
Target of Action
Mode of Action
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
2-(4-Aminophenyl)-6-methoxybenzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent antimicrobial activity by interacting with bacterial cell membranes and intracellular targets. For instance, it can disrupt the cytoplasmic membrane of bacteria, leading to increased permeability and cell death . Additionally, 2-(4-Aminophenyl)-6-methoxybenzothiazole can bind to DNA, interfering with replication and transcription processes . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets.
Cellular Effects
The effects of 2-(4-Aminophenyl)-6-methoxybenzothiazole on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways by modulating the activity of key proteins involved in cell cycle regulation and apoptosis . For example, 2-(4-Aminophenyl)-6-methoxybenzothiazole can downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to programmed cell death . Furthermore, this compound can alter gene expression patterns, impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Aminophenyl)-6-methoxybenzothiazole involves several key processes. At the molecular level, this compound can bind to specific enzymes, inhibiting their activity. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, 2-(4-Aminophenyl)-6-methoxybenzothiazole can interact with DNA, forming stable complexes that prevent the replication and transcription of genetic material . These interactions result in the disruption of cellular processes and ultimately lead to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Aminophenyl)-6-methoxybenzothiazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated good stability under various conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of certain environmental factors, such as light and heat . Long-term studies have shown that prolonged exposure to 2-(4-Aminophenyl)-6-methoxybenzothiazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(4-Aminophenyl)-6-methoxybenzothiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects. Careful dosage optimization is essential to maximize the benefits of 2-(4-Aminophenyl)-6-methoxybenzothiazole while minimizing its toxicity.
Metabolic Pathways
2-(4-Aminophenyl)-6-methoxybenzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility and excretion of the compound from the body. Additionally, 2-(4-Aminophenyl)-6-methoxybenzothiazole can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-(4-Aminophenyl)-6-methoxybenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Once inside the cell, 2-(4-Aminophenyl)-6-methoxybenzothiazole can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-(4-Aminophenyl)-6-methoxybenzothiazole plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression and cellular responses . In the mitochondria, 2-(4-Aminophenyl)-6-methoxybenzothiazole can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential and promoting the release of cytochrome c . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its efficacy and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-MEO-BTA-0 typically involves the condensation of 4-aminophenol with 2-aminobenzenethiol in the presence of an oxidizing agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mechanism involves the formation of a Schiff base intermediate, which then cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for 6-MEO-BTA-0 often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-MEO-BTA-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and antitumor activities.
2-(4-Amino-3-methylphenyl)benzothiazole: Exhibits potent antitumor properties.
2-(4-Benzoylphenyl)benzothiazole: Used in the development of fluorescent materials.
Uniqueness
6-MEO-BTA-0 stands out due to its unique combination of a methoxy group and an amino group on the benzothiazole ring. This structural feature enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
4-(6-methoxy-1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRFVKNLVPQVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Q1: What is the significance of 2-(4-Aminophenyl)-6-methoxybenzothiazole in the context of the research article?
A1: The research article focuses on the radiosynthesis of $[^{11}C]6-OH-BTA-1$, a potential imaging agent for Alzheimer's disease. During the synthesis process, 2-(4-Aminophenyl)-6-methoxybenzothiazole (compound 2 in the study) was identified as a by-product. [] The study highlights the formation of this by-product under different reaction conditions, providing insights into the reaction mechanism and potential optimization strategies for the synthesis of the desired radiolabeled compound.
Q2: How does the choice of solvent affect the formation of 2-(4-Aminophenyl)-6-methoxybenzothiazole during the synthesis?
A2: The study investigates the impact of various solvents on the synthesis of $[^{11}C]6-OH-BTA-1$. Interestingly, the formation of 2-(4-Aminophenyl)-6-methoxybenzothiazole was observed in all tested solvents (methylethylketone, cyclohexanone, diethylketone, and dimethylformamide), albeit with varying ratios. [] This finding suggests that the reaction pathway leading to this by-product is influenced by the solvent environment, highlighting the importance of solvent selection in optimizing the yield and purity of the desired radiolabeled compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
